4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide
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Overview
Description
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide is a synthetic organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene reacts with the pyridazinone intermediate.
Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both aromatic and heterocyclic moieties suggests that it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethylphenyl)-4-oxobutanoic acid: Similar in structure but lacks the pyridazinone ring.
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-18-7-11-20(12-8-18)25-23(28)6-5-17-27-24(29)16-15-22(26-27)19-9-13-21(14-10-19)30-4-2/h7-16H,3-6,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUQYXOZCCNVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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